molecular formula C6H9N3O2 B8746683 N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide CAS No. 122589-40-6

N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide

Cat. No. B8746683
Key on ui cas rn: 122589-40-6
M. Wt: 155.15 g/mol
InChI Key: SBGVMZDALRWZPU-UHFFFAOYSA-N
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Patent
US04952578

Procedure details

A mixture of acetic anhydride (44.5 ml) and formic acid (22.3 ml) was stirred at room temperature for an hour. To this mixture was added 5-amino-1-(2-hydroxyethyl)pyrazole (30 g) at 0°-10° C., and the mixture was stirred under ice-cooling for 30 minutes. The mixture was poured into ice-cooled water, adjusted to pH 10.5 with 40% potassium carbonate solution, and stirred under ice-cooling for 30 minutes. The mixture was extracted with a mixture of tetrahydrofuran and ethyl acetate 6 times. The organic layer was dried over magnesium sulfate, and evaporated in vacuo to give 5-formamido-1-(2-hydroxyethyl)pyrazole (30.8 g).
Quantity
44.5 mL
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])C.C(O)=O.[NH2:11][C:12]1[N:16]([CH2:17][CH2:18][OH:19])[N:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>O>[CH:1]([NH:11][C:12]1[N:16]([CH2:17][CH2:18][OH:19])[N:15]=[CH:14][CH:13]=1)=[O:3] |f:3.4.5|

Inputs

Step One
Name
Quantity
44.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
22.3 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
NC1=CC=NN1CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The mixture was poured into ice-
STIRRING
Type
STIRRING
Details
stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with a mixture of tetrahydrofuran and ethyl acetate 6 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC1=CC=NN1CCO
Measurements
Type Value Analysis
AMOUNT: MASS 30.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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